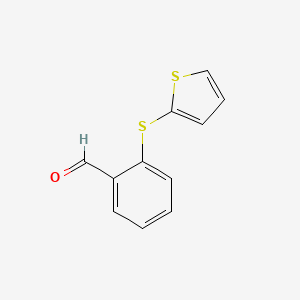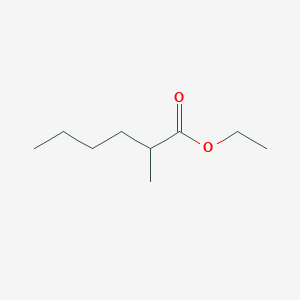
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Chlorination: The aromatic ring is chlorinated using a chlorinating agent like thionyl chloride (SOCl2).
Esterification: The carboxylic acid group is esterified using methanol (MeOH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-Tert-butoxycarbonylamino-4-chloro-benzoic acid.
Deprotection: 4-Chloro-benzoic acid methyl ester.
Applications De Recherche Scientifique
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate involves its ability to act as a protecting group for amines. The Boc group prevents the amine from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxycarbonylamino-4-chloronicotinic acid
- 2-Tert-butoxycarbonylamino-4-methylphenylboronic acid pinacol ester
Uniqueness
Methyl2-((tert-butoxycarbonyl)amino)-4-chlorobenzoate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. Its Boc protecting group is particularly useful for protecting amines, making it a valuable intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C13H16ClNO4 |
|---|---|
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Clé InChI |
DETWLLNYSWQPSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-iodophenyl)-2-oxoethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B8640982.png)




![Tert-butyl[4-chloro-2-({2-methyl-5-[(methylsulfonyl)amino]phenyl}ethynyl)phenoxy]acetate](/img/structure/B8641028.png)




